molecular formula C11H18ClN3O B1461879 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1803608-09-4

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No. B1461879
CAS RN: 1803608-09-4
M. Wt: 243.73 g/mol
InChI Key: RGUMYJMNKNDCOQ-UHFFFAOYSA-N
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Description

“2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound that contains a cyclobutyl group, an oxadiazole ring, and a piperidine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds related to 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride has focused on synthesizing novel heterocyclic compounds with potential antimicrobial properties. A study by Patel et al. (2012) developed a series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones using substituted piperazines and piperidines. These compounds were tested against various bacterial and fungal strains, showing notable antimicrobial activity, suggesting their potential as novel antimicrobial agents (Patel, Patel, Kumari, & Chikhalia, 2012).

Tuberculostatic Activity

Another study focused on the synthesis and tuberculostatic activity of phenylpiperazineacetic hydrazide cyclization products, including derivatives with 1,3,4-oxadiazole rings. These compounds were evaluated for their activity against tuberculosis, showing minimum inhibiting concentrations within the range of 25 - 100 mg/ml, indicating their potential in tuberculosis treatment (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).

Antibacterial Potential of Acetamide Derivatives

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The study identified a compound with significant growth inhibitory effects on several bacterial strains, highlighting the antibacterial potential of these derivatives (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Anti-HIV-1 Activity

Research by El-Emam et al. (2004) on 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones demonstrated significant in vitro activities against certain strains of bacteria and the yeast-like pathogenic fungus Candida albicans. Furthermore, certain compounds showed notable antiviral activity against HIV-1, suggesting their potential in antiviral therapy (El-Emam, Al-Deeb, Al-Omar, & Lehmann, 2004).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

properties

IUPAC Name

2-cyclobutyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)11-14-13-10(15-11)8-4-3-5-8;/h8-9,12H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUMYJMNKNDCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 3
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 4
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 5
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 6
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

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